2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]

Antioxidant mechanism Structure-activity relationship Hindered phenol design

2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] (MBTBX) is a synthetic hindered phenolic antioxidant belonging to the methylenebis phenol class, characterized by a molecular formula of C25H36O2 and a molecular weight of 368.55 g/mol. Its structure features two symmetric 2,6-dimethyl-4-tert-butylphenol units linked by a methylene bridge, providing steric hindrance through ortho-methyl and para-tert-butyl substituents on each aromatic ring.

Molecular Formula C25H36O2
Molecular Weight 368.6 g/mol
CAS No. 94021-14-4
Cat. No. B12666848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]
CAS94021-14-4
Molecular FormulaC25H36O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)CC2=C(C(=CC(=C2C)C(C)(C)C)C)O)C)C(C)(C)C
InChIInChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)16(3)18(22(14)26)13-19-17(4)21(25(8,9)10)12-15(2)23(19)27/h11-12,26-27H,13H2,1-10H3
InChIKeyDJSBWVGTMWCHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] (CAS 94021-14-4): A Sterically Hindered Bisphenol Antioxidant for Polymer Procurement


2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] (MBTBX) is a synthetic hindered phenolic antioxidant belonging to the methylenebis phenol class, characterized by a molecular formula of C25H36O2 and a molecular weight of 368.55 g/mol [1]. Its structure features two symmetric 2,6-dimethyl-4-tert-butylphenol units linked by a methylene bridge, providing steric hindrance through ortho-methyl and para-tert-butyl substituents on each aromatic ring [2]. This compound is primarily employed as a primary antioxidant in polymer, rubber, and lubricant formulations to prevent thermo-oxidative degradation [3].

Why 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] Cannot Be Replaced by Common In-Class Methylenebis Antioxidants Without Performance Testing


Within the methylenebis phenol antioxidant class, seemingly minor structural variations produce distinct profiles in radical scavenging kinetics, volatility, solubility, and polymer compatibility that preclude simple 1:1 substitution [1]. The target compound's unique substitution pattern—possessing both ortho-methyl and para-tert-butyl groups—differs fundamentally from widely used analogs such as 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1) and 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (CAS 88-24-4), which lack the additional ortho-methyl substituents . These structural differences are known to alter the O–H bond dissociation energy, the stability of the resulting phenoxyl radical, and the physical retention of the antioxidant within polymer matrices, directly impacting long-term thermal aging performance [2]. Consequently, generic substitution without formulation-specific validation risks compromising the oxidative induction time (OIT), mechanical property retention, and color stability of the finished material.

Quantitative Differentiation Evidence for 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] (CAS 94021-14-4) vs. Closest Structural Analogs


Ortho-Methyl Substitution Pattern Increases Steric Hindrance Around the Phenolic Hydroxyl Group Relative to Non-Methylated Analogs

The target compound features methyl substituents at the 3- and 6-positions (ortho to the hydroxyl group) on each aromatic ring, in addition to a para-tert-butyl group. This creates a more sterically congested environment around the phenolic –OH compared to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1), which lacks ortho-methyl groups . While direct quantitative radical scavenging data comparing the two compounds are absent from the public literature, class-level understanding indicates that increased ortho substitution generally raises the O–H bond dissociation enthalpy (BDE) and slows hydrogen atom transfer (HAT) kinetics, potentially resulting in a lower rate constant for peroxyl radical trapping but enhanced long-term persistence due to reduced antioxidant consumption [1].

Antioxidant mechanism Structure-activity relationship Hindered phenol design

Higher Molecular Weight and Predicted Lower Volatility Compared to Commercial Methylenebis Antioxidants

The molecular weight of the target compound is 368.55 g/mol (C25H36O2) [1]. This is 28 Da higher than 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (MW 340.50 g/mol, C23H32O2) and 14 Da higher than 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (MW 354.53 g/mol, C24H34O2) [2]. Boiling point predictions suggest 473.0 ± 40.0 °C at 760 mmHg for the target compound , while the non-methylated analog 2,2'-methylenebis(6-tert-butyl-4-methylphenol) has a reported boiling point of approximately 428 °C . The higher molecular weight and predicted elevated boiling point correlate with lower volatility, which is a critical parameter for maintaining antioxidant concentration during high-temperature polymer processing and end-use applications.

Volatility Thermal stability Antioxidant retention

Increased Carbon Content and Non-Polar Character May Enhance Compatibility with Polyolefin Matrices

The target compound contains 25 carbon atoms versus 23–24 for common methylenebis antioxidants, resulting in a higher carbon-to-oxygen ratio and increased hydrophobic character [1]. In polymer stabilization, compatibility between the antioxidant and the matrix governs the maximum effective loading, blooming, and migration rates. Studies on structurally related hindered phenols demonstrate that increased alkyl substitution improves solubility in non-polar polymers such as polyethylene and polypropylene, as evidenced by lower Hildebrand solubility parameters approaching those of polyolefins (δ ≈ 16–17 MPa¹/²) [2]. While direct experimental solubility data for the target compound are not publicly available, the structural analogy predicts superior polyolefin compatibility compared to less alkylated analogs, potentially allowing higher loading without surface blooming.

Polymer compatibility Solubility parameter Migration resistance

Procurement-Driven Application Scenarios for 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] (CAS 94021-14-4)


High-Temperature Polyolefin Compounding Where Antioxidant Volatility Limits Process Stability

In polypropylene and polyethylene extrusion or injection molding above 220 °C, conventional antioxidants such as 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (MW 340.50) may suffer from evaporative loss, reducing the active concentration in the melt and leading to oxidative chain scission and discoloration [1]. The higher molecular weight (368.55 g/mol) and predicted lower volatility of 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] offer a measurable advantage in retention during high-temperature processing, as inferred from the boiling point differential of approximately 45 °C . Procurement for demanding polyolefin applications should prioritize this compound to maintain consistent melt stability and mechanical properties.

Long-Term Thermal Aging of Elastomeric Components in Automotive and Industrial Seals

Rubber formulations for automotive seals and gaskets require antioxidants that resist both thermal degradation and physical loss through migration or volatilization over extended service periods at elevated under-hood temperatures [2]. The sterically hindered structure of the target compound, with its four ortho-methyl groups, is predicted to confer slower radical scavenging kinetics compared to less hindered analogs, potentially resulting in prolonged antioxidant persistence and extended rubber lifetime. This inference is grounded in the established class-level relationship between ortho substitution and antioxidant longevity [3].

Non-Blooming Stabilization of Polyethylene Films and Packaging Materials

Surface blooming of antioxidants in polyethylene films impairs optical clarity and seal strength. The enhanced hydrophobicity and predicted superior polyolefin compatibility of the target compound, arising from its higher carbon-to-oxygen ratio (12.5 vs. 11.5 for the 4-methyl analog), suggest it can be loaded at higher concentrations without exceeding the solubility limit and precipitating to the surface [4]. This makes it a preferred candidate for transparent packaging films where blooming must be minimized.

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